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Compound of Interest

Compound Name: 12-O-deacetyl-phomoxanthone A

Cat. No.: B15614697 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 12-O-
deacetyl-phomoxanthone A, a dimeric tetrahydroxanthone natural product. Isolated from the

endophytic fungus Phomopsis sp., this compound is a derivative of the more widely known

phomoxanthone A.[1][2] This document is intended for researchers, scientists, and

professionals in drug development, presenting key mass spectrometry and nuclear magnetic

resonance data, detailed experimental protocols, and a workflow for structural elucidation.

Chemical and Spectrometric Data
12-O-deacetyl-phomoxanthone A is a symmetrical homodimer. Its structural analysis relies

on mass spectrometry for molecular formula determination and a suite of NMR techniques to

establish atom connectivity and stereochemistry.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a

molecule. For 12-O-deacetyl-phomoxanthone A, electrospray ionization (ESI) is a common

technique.
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Parameter Value

Molecular Formula C₃₆H₃₆O₁₅

Molecular Weight 708.66 g/mol

Ionization Mode ESI Negative

Observed Ion (m/z) 707 [M-H]⁻[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The data presented here is based on analyses conducted in deuterated chloroform

(CDCl₃). Due to the compound's symmetrical nature, the number of observed signals is halved.

The following tables detail the full assignment for the parent compound, phomoxanthone A, and

highlight the key spectral differences observed for 12-O-deacetyl-phomoxanthone A, as

specific full assignments for the latter are not extensively published. The primary difference is

the absence of the acetyl group at the C-12 position.

Table 2: ¹H NMR Data of Phomoxanthone A (CDCl₃) and Key Differences in 12-O-deacetyl-
phomoxanthone A
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Position
δH (ppm), Multiplicity (J in

Hz) for Phomoxanthone A

Key Changes for 12-O-

deacetyl-phomoxanthone A

1, 1'-OH 11.52, s
No significant change

expected

2, 2' 6.57, d (8.6)
No significant change

expected

3, 3' 7.34, d (8.6)
No significant change

expected

5, 5' 5.38, s
No significant change

expected

6, 6' 2.29, m
No significant change

expected

7, 7' 2.40, m
No significant change

expected

8, 8'-OH 14.10, s
No significant change

expected

11, 11' 1.05, d (6.4)
No significant change

expected

12, 12' 4.26, d (12.7) / 4.18, d (12.7)

Signals shift upfield due to the

removal of the deshielding

acetyl group.

14, 14' 2.15, s Signal absent

16, 16' 2.05, s
No significant change

expected

Table 3: ¹³C NMR Data of Phomoxanthone A (CDCl₃) and Key Differences in 12-O-deacetyl-
phomoxanthone A
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Position
δC (ppm) for

Phomoxanthone A

Key Changes for 12-O-

deacetyl-phomoxanthone A

1, 1' 161.6
No significant change

expected

2, 2' 108.0
No significant change

expected

3, 3' 137.9
No significant change

expected

4, 4' 111.9
No significant change

expected

4a, 4a' 153.8
No significant change

expected

5, 5' 69.8 Slight upfield shift expected

6, 6' 28.0
No significant change

expected

7, 7' 33.4
No significant change

expected

8, 8' 101.5
No significant change

expected

8a, 8a' 100.1
No significant change

expected

9, 9' 187.7
No significant change

expected

9a, 9a' 106.8
No significant change

expected

10a, 10a' 82.2
No significant change

expected

11, 11' 17.7
No significant change

expected
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12, 12' 64.5

Significant upfield shift

expected due to removal of the

acetyl group.

13, 13' 170.0 Signal absent

14, 14' 21.0 Signal absent

15, 15' 169.8
No significant change

expected

16, 16' 21.1
No significant change

expected

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural

elucidation. The following are generalized protocols for the analysis of natural products like 12-
O-deacetyl-phomoxanthone A.

Sample Preparation
Isolation: 12-O-deacetyl-phomoxanthone A is typically isolated from the crude extract of

Phomopsis sp. cultures using chromatographic techniques such as column chromatography

over silica gel.[1][2]

For MS Analysis: A small quantity (typically <1 mg) of the purified compound is dissolved in a

high-purity solvent such as methanol or acetonitrile to a concentration of approximately 1

µM.[1][3]

For NMR Analysis: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL

of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be

added as an internal standard.

Mass Spectrometry (MS) Protocol
Instrumentation: A high-resolution mass spectrometer, such as a Waters Acquity TQD or a

time-of-flight (TOF) instrument, is commonly used.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15614697?utm_src=pdf-body
https://www.benchchem.com/product/b15614697?utm_src=pdf-body
https://www.benchchem.com/product/b15614697?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24555286/
https://www.researchgate.net/publication/260369893_Isolation_of_a_Phomoxanthone_A_Derivative_a_New_Metabolite_of_Tetrahydroxanthone_from_a_Phomopsis_sp_Isolated_from_the_Mangrove_Rhizhopora_mucronata
https://pubmed.ncbi.nlm.nih.gov/24555286/
https://www.mdpi.com/2079-6382/11/10/1332
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Source: Electrospray ionization (ESI) is employed, often in both positive and

negative ion modes to maximize information.

Acquisition Mode: Data is acquired in full scan mode over a mass range appropriate for the

compound (e.g., m/z 100-1000).

Data Analysis: The resulting spectrum is analyzed to find the molecular ion peak (e.g., [M-

H]⁻ or [M+H]⁺) and its isotopic pattern to confirm the molecular formula.

NMR Spectroscopy Protocol
Instrumentation: A high-field NMR spectrometer, such as a Varian Mercury 300 or a Bruker

400 MHz instrument, is used.[4]

1D NMR Spectra:

¹H NMR: A standard proton experiment is run to determine the chemical shifts,

multiplicities, and integrals of all hydrogen atoms.

¹³C NMR: A proton-decoupled carbon experiment is performed to identify the chemical

shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization

Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectra:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C

pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two to three bonds away, which is critical for assembling the

molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, which is essential for determining the relative stereochemistry.
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Workflow for Spectroscopic Analysis
The logical process from isolating a natural product to its final structure determination involves

a synergistic use of different spectroscopic techniques.

Isolation & Purification

Spectroscopic Analysis

NMR Experiments

Structure Elucidation

Fungal Culture
(Phomopsis sp.)

Solvent Extraction

Column Chromatography

Mass Spectrometry (ESI-MS) NMR Spectroscopy

Data Integration & Interpretation

1D NMR
(¹H, ¹³C, DEPT)

2D NMR
(COSY, HSQC, HMBC, NOESY)

Final Structure of
12-O-deacetyl-phomoxanthone A
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Click to download full resolution via product page

Caption: Workflow for the isolation and structural elucidation of 12-O-deacetyl-
phomoxanthone A.

This guide provides a foundational understanding of the key spectroscopic characteristics of

12-O-deacetyl-phomoxanthone A. The combination of mass spectrometry and a

comprehensive suite of NMR experiments is indispensable for the unambiguous structural

determination of complex natural products, paving the way for further investigation into their

biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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